molecular formula C11H11Cl2NO B7858982 5-(2,4-Dichlorophenoxy)pentanenitrile CAS No. 33695-73-7

5-(2,4-Dichlorophenoxy)pentanenitrile

Cat. No.: B7858982
CAS No.: 33695-73-7
M. Wt: 244.11 g/mol
InChI Key: QPIZALVEHXQQHP-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)pentanenitrile is a chemical compound characterized by its molecular structure, which includes a pentane chain with a nitrile group (-CN) and a 2,4-dichlorophenoxy group attached to it. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)pentanenitrile typically involves the reaction of 2,4-dichlorophenol with pentanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 2,4-dichlorophenol reacts with pentanenitrile in the presence of a strong base such as sodium hydride (NaH) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dichlorophenoxy)pentanenitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the nitrile group results in the formation of primary amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)pentanenitrile has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.

  • Industry: Its applications include the production of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.

Mechanism of Action

5-(2,4-Dichlorophenoxy)pentanenitrile can be compared to other similar compounds, such as 2,4-Dichlorophenoxyacetic acid and 2,4-DB (2,4-Dichlorophenoxybutyric acid). These compounds share the dichlorophenoxy group but differ in their molecular structure and functional groups. The uniqueness of this compound lies in its pentane chain and nitrile group, which confer distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid

  • 2,4-DB (2,4-Dichlorophenoxybutyric acid)

  • Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

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Properties

IUPAC Name

5-(2,4-dichlorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZALVEHXQQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285403
Record name 5-(2,4-Dichlorophenoxy)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33695-73-7
Record name 5-(2,4-Dichlorophenoxy)pentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33695-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dichlorophenoxy)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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